Cndac

Übersicht

Beschreibung

Ethylbuttersäure, auch bekannt als 2-Ethylbutansäure, ist eine organische Verbindung mit der Summenformel C6H12O2. Sie ist eine farblose Flüssigkeit mit einem charakteristischen Geruch und löslich in Wasser, Ethanol und Ether. Ethylbuttersäure wird häufig bei der Herstellung von Estern verwendet, die aufgrund ihres fruchtigen Aromas in der Lebensmittel- und Duftstoffindustrie eingesetzt werden.

Wissenschaftliche Forschungsanwendungen

Ethylbutyric acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.

Biology: Utilized in the study of metabolic pathways and as a standard in the analysis of volatile fatty acids.

Medicine: Investigated for its potential therapeutic effects and as a flavoring agent in pharmaceuticals.

Industry: Employed in the production of flavors, fragrances, and as a plasticizer in polymer industries

Wirkmechanismus

Target of Action

The primary target of 2′-C-cyano-2′-deoxy-1-β-D-arabino-pentofuranosyl-cytosine (Cndac) is the DNA in cancer cells . This compound is unique among deoxycytidine analogs because it induces DNA strand breaks .

Mode of Action

After being incorporated into DNA, this compound induces single-strand breaks (SSBs) that are subsequently converted into double-strand breaks (DSBs) when cells go through a second S phase . This unique action mechanism distinguishes this compound from other deoxycytidine analogs .

Biochemical Pathways

This compound affects the DNA damage repair pathways. It has been found that the homologous recombination (HR) DNA repair pathway is involved in the repair of this compound-induced DNA damage . In addition, this compound has been combined with chemotherapeutic agents targeting distinct DNA damage repair pathways that are currently in clinical use .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug molecule have a major impact on its bioavailability . .

Result of Action

Following exposure to this compound, chromosomal aberrations, DNA strand breaks, and multinucleate cells arise . These portend loss of viability and are dependent upon exposure time, this compound concentration, and passage through mitosis . The formation of DSBs in the second S-phase following exposure results in chromosome aberrations, aberrant mitoses, and subsequent apoptosis .

Biochemische Analyse

Biochemical Properties

Cndac plays a significant role in biochemical reactions by inducing DNA strand breaks . This unique action mechanism distinguishes this compound from other deoxycytidine analogs . This compound interacts with various enzymes and proteins, including SAMHD1 . SAMHD1 mediates intrinsic this compound resistance in leukemia cells . Enzymatic assays and crystallization studies have confirmed this compound triphosphate (this compound-TP) to be a SAMHD1 substrate .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inducing DNA damage and apoptosis

Molecular Mechanism

This compound exerts its effects at the molecular level by inducing DNA strand breaks . This involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, SAMHD1 depletion increases this compound triphosphate (this compound-TP) levels and this compound toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, including SAMHD1

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Ethylbuttersäure kann durch verschiedene Verfahren synthetisiert werden:

Oxidation von 2-Ethylbutanol: Bei diesem Verfahren wird 2-Ethylbutanol mit einem Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid oxidiert.

Reaktion von 3-Pentanol mit Ameisensäure: In Gegenwart von Schwefelsäure reagiert 3-Pentanol mit Ameisensäure zu Ethylbuttersäure.

Decarboxylierung von Diethylmalonsäure: Dieses Verfahren beinhaltet die Decarboxylierung von Diethylmalonsäure unter Hitze, um Ethylbuttersäure zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion von Ethylbuttersäure erfolgt in der Regel durch die katalytische Oxidation von Diethylacetaldehyd oder die Decarboxylierung von Diethylmalonsäure. Diese Verfahren sind aufgrund ihrer Effizienz und Skalierbarkeit bevorzugt .

Chemische Reaktionsanalyse

Reaktionstypen

Ethylbuttersäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Ethylbuttersäure kann zu entsprechenden Ketonen oder Aldehyden oxidiert werden.

Reduktion: Die Reduktion von Ethylbuttersäure kann Alkohole ergeben.

Veresterung: Ethylbuttersäure reagiert mit Alkoholen in Gegenwart eines sauren Katalysators zu Estern.

Substitution: Halogenierungsreaktionen können auftreten, bei denen Wasserstoffatome durch Halogenatome ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Chromtrioxid.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.

Veresterung: Schwefelsäure als Katalysator, verschiedene Alkohole.

Substitution: Halogene wie Chlor oder Brom.

Hauptprodukte

Oxidation: Ketone, Aldehyde.

Reduktion: Alkohole.

Veresterung: Ester.

Substitution: Halogenierte Derivate.

Wissenschaftliche Forschungsanwendungen

Ethylbuttersäure hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in der organischen Synthese und als Zwischenprodukt bei der Herstellung verschiedener Chemikalien verwendet.

Biologie: Wird in der Untersuchung von Stoffwechselwegen und als Standard bei der Analyse von flüchtigen Fettsäuren verwendet.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen und als Geschmacksstoff in Arzneimitteln untersucht.

Industrie: Wird bei der Herstellung von Aromen, Duftstoffen und als Weichmacher in der Polymerindustrie eingesetzt

Wirkmechanismus

Ethylbuttersäure übt ihre Wirkungen durch verschiedene molekulare Zielstrukturen und Signalwege aus. Sie kann mit Enzymen und Rezeptoren interagieren, die an Stoffwechselprozessen beteiligt sind. So kann sie beispielsweise als Substrat für Enzyme dienen, die die Oxidation oder Reduktion von Fettsäuren katalysieren. Darüber hinaus können ihre Ester an Geruchsrezeptoren binden und so zu ihrer Verwendung in der Lebensmittel- und Duftstoffindustrie beitragen .

Analyse Chemischer Reaktionen

Types of Reactions

Ethylbutyric acid undergoes various chemical reactions, including:

Oxidation: Ethylbutyric acid can be oxidized to produce corresponding ketones or aldehydes.

Reduction: Reduction of ethylbutyric acid can yield alcohols.

Esterification: Ethylbutyric acid reacts with alcohols in the presence of an acid catalyst to form esters.

Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Esterification: Sulfuric acid as a catalyst, various alcohols.

Substitution: Halogens such as chlorine or bromine.

Major Products

Oxidation: Ketones, aldehydes.

Reduction: Alcohols.

Esterification: Esters.

Substitution: Halogenated derivatives.

Vergleich Mit ähnlichen Verbindungen

Ethylbuttersäure kann mit anderen ähnlichen Verbindungen verglichen werden, wie z.B.:

Buttersäure: Ähnlich in der Struktur, aber ohne die Ethylgruppe, was zu unterschiedlichen chemischen Eigenschaften und Anwendungen führt.

Isobuttersäure: Hat eine verzweigte Struktur, die zu Variationen in der Reaktivität und Verwendung führt.

Valeriansäure: Enthält ein zusätzliches Kohlenstoffatom, das sich auf seine physikalischen und chemischen Eigenschaften auswirkt

Ethylbuttersäure ist aufgrund ihrer spezifischen Struktur einzigartig, die eine besondere chemische Reaktivität und Anwendung verleiht, insbesondere in der Lebensmittel- und Duftstoffindustrie.

Eigenschaften

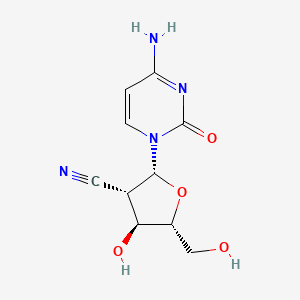

IUPAC Name |

(2R,3S,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolane-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O4/c11-3-5-8(16)6(4-15)18-9(5)14-2-1-7(12)13-10(14)17/h1-2,5-6,8-9,15-16H,4H2,(H2,12,13,17)/t5-,6+,8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCYBPMFXJCWXNB-JWIUVKOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30159474 | |

| Record name | CNDAC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30159474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135598-68-4 | |

| Record name | CNDAC | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135598684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-cyano-2'-deoxy-1-(beta-D-arabinofuranosyl)cytosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11667 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CNDAC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30159474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RADGOCITABINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00M634HD2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 2′-C-cyano-2′-deoxy-1-β-D-arabino-pentofuranosylcytosine (CNDAC)?

A: this compound, the active metabolite of sapacitabine, exerts its antitumor activity through a unique mechanism. After being phosphorylated to its triphosphate form (CNDACTP), it incorporates into DNA during replication. This incorporation triggers a β-elimination reaction, leading to the formation of single-strand breaks (SSBs) in the DNA. [, , , , ]

Q2: How do these single-strand breaks ultimately lead to cell death?

A: If left unrepaired, these SSBs are encountered by the replication machinery during the next cell cycle. This encounter leads to the conversion of SSBs into highly lethal double-strand breaks (DSBs). [, ]

Q3: How does this compound impact the cell cycle?

A: In addition to causing DNA damage, this compound also induces cell cycle arrest in the G2 phase. This arrest is attributed to the activation of the Chk1-Cdc25C-Cdk1/cyclin B checkpoint pathway, a critical signaling cascade that ensures proper DNA repair before cell division. [, ]

Q4: What is the role of homologous recombination (HR) in this compound's mechanism of action?

A: Homologous recombination (HR) is the primary DNA repair pathway responsible for repairing this compound-induced DSBs. [] Consequently, cells with deficiencies in HR components, such as ATM, Rad51, Xrcc3, and Brca2, exhibit heightened sensitivity to this compound. [, , , , , ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C10H12N4O4, and its molecular weight is 252.23 g/mol. [This information can be derived from the chemical name and is commonly found in chemical databases, but is not explicitly stated in the provided abstracts.]

Q6: What is known about the stability of this compound in different environments?

A: this compound undergoes epimerization to 2'-C-cyano-2'-deoxy-1-beta-D-ribo-pentofuranosylcytosine (CNDC) and degradation in alkaline media. This process is initiated by the abstraction of the acidic 2'-proton, leading to β-elimination reactions. [] These reactions also occur to a lesser extent at neutral pH and in cell culture media. []

Q7: How is this compound usually formulated for research and clinical use?

A: this compound itself and its prodrug, sapacitabine, can be formulated for oral administration. Additionally, this compound has been successfully incorporated into liposomal formulations, including those modified with targeting peptides, to improve its delivery and efficacy. [, , ]

Q8: What are the known mechanisms of resistance to this compound?

A8: Research suggests two main mechanisms for resistance:

- Deoxycytidine Kinase (dCK) Loss: Acquired resistance to this compound, as observed in this compound-adapted AML cell lines, is primarily driven by the loss of dCK, the enzyme responsible for the initial phosphorylation of this compound into its active form. []

- Increased SAMHD1 Levels: While this compound was initially thought to potentially inhibit SAMHD1, research has shown that SAMHD1 actually contributes to intrinsic resistance to this compound in leukemia cells by degrading this compound triphosphate (CNDACTP). []

Q9: Does resistance to this compound confer cross-resistance to other agents?

A: this compound-resistant cells primarily exhibit cross-resistance to other drugs that are substrates of dCK, such as cytarabine and decitabine. This specificity suggests that resistance mechanisms are often linked to the specific metabolic pathways of the drugs. [] Conversely, cells resistant to drugs not metabolized by dCK or SAMHD1 maintain their sensitivity to this compound. []

Q10: What in vitro models have been used to study this compound's activity?

A: Numerous studies have used a variety of human cancer cell lines, including leukemia (HL-60, THP-1, CCRF-CEM, ML-1, K562), ovarian (PEO1, UWB1.289), colon (HCT116), and gastric (TMK-1) carcinoma cell lines, to investigate this compound's efficacy. [, , , , , , , , , , , ] These models allow researchers to assess cell viability, cell cycle arrest, apoptosis induction, and DNA damage in response to this compound.

Q11: What in vivo models have been employed to evaluate this compound's efficacy?

A: this compound has shown potent antitumor activity in various human tumor xenograft models in mice, including models of leukemia (P388), sarcoma (Meth A), and lung metastasis. [, , ]

Q12: What are the key findings from clinical trials of sapacitabine?

A: Sapacitabine has shown promising clinical activity in patients with acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS). [, , ] A Phase III trial for elderly AML patients and Phase II trials in AML, MDS, non-small cell lung cancer (NSCLC), and chronic lymphocytic leukemia (CLL)/small lymphocytic lymphoma (SLL) are underway. []

Q13: What drug delivery strategies have been explored to improve this compound's therapeutic index?

A: Liposomal formulations of this compound, particularly long-circulating liposomes modified with polyethylene glycol (PEG) and targeting peptides, have demonstrated enhanced antitumor efficacy and reduced toxicity compared to free this compound. [, , ] These modifications improve the pharmacokinetic properties of this compound, leading to increased tumor accumulation and reduced uptake by the reticuloendothelial system (RES).

Q14: Which targeting strategies have been explored for this compound liposomes?

A14: Two main targeting strategies have been explored:

- Angiogenic Vessel Targeting: Liposomes modified with peptides that bind to markers specifically expressed on angiogenic endothelial cells, such as APRPG and GPLPLR, have shown enhanced tumor accumulation and antitumor activity. [, ] This strategy exploits the dependence of tumors on angiogenesis for growth and metastasis.

- Passive Tumor Targeting: Long-circulating liposomes modified with PEG and incorporating 5'-O-dipalmitoylphosphatidyl this compound (DPP-CNDAC) have shown enhanced tumor accumulation due to the enhanced permeability and retention (EPR) effect. [, ] This passive targeting takes advantage of the leaky vasculature and impaired lymphatic drainage often observed in tumors.

Q15: Are there any potential biomarkers for predicting response to this compound or sapacitabine?

A:

HR Deficiency: Given the central role of HR in repairing this compound-induced DNA damage, defects in HR pathway components, including BRCA1/2, Rad51, XRCC3, and ATM, are likely to sensitize tumor cells to this compound and may serve as potential biomarkers for treatment response. [, , , , , ]* BER and TDP1:* While HR deficiency is a major predictor of response, research also suggests a role for base excision repair (BER) and Tyrosyl-DNA phosphodiesterase 1 (TDP1) in repairing this compound-induced DNA lesions. Defects in these pathways could also potentially sensitize cells to this compound. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.